molecular formula C20H19N3O7 B11622913 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11622913
M. Wt: 413.4 g/mol
InChI Key: SPJMOZVMXLENET-UHFFFAOYSA-N
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Description

2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate is a complex organic compound featuring a pyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and nitrophenyl groups. The final step involves the esterification of the carboxylate group with 2-[(2-methylacryloyl)oxy]ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structural features may be optimized to enhance biological activity and selectivity against specific targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the nitro group.

    2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from similar compounds that lack this functional group.

Properties

Molecular Formula

C20H19N3O7

Molecular Weight

413.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H19N3O7/c1-11(2)19(24)28-8-9-29-20(25)16-12(3)30-18(22)15(10-21)17(16)13-4-6-14(7-5-13)23(26)27/h4-7,17H,1,8-9,22H2,2-3H3

InChI Key

SPJMOZVMXLENET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

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